1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride is a chemical compound with a unique structure that includes a benzoxazole ring
Vorbereitungsmethoden
The synthesis of 1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride typically involves the reaction of benzoxazole derivatives with appropriate amine precursors under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
Analyse Chemischer Reaktionen
1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-(6-chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride: This compound has a thiazole ring instead of a benzoxazole ring, leading to different reactivity and applications.
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine hydrochloride: This compound includes an imidazo-thiazole ring, which may confer unique properties compared to the benzoxazole derivative.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C10H13ClN2O |
---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
1-(1,2-benzoxazol-6-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c1-7(11)4-8-2-3-9-6-12-13-10(9)5-8;/h2-3,5-7H,4,11H2,1H3;1H |
InChI-Schlüssel |
LTXLRDQAVGNKCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1)C=NO2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.